molecular formula C8H12N6 B13326689 5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine

5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine

Cat. No.: B13326689
M. Wt: 192.22 g/mol
InChI Key: FBHWCSPSWFNUTK-UHFFFAOYSA-N
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Description

The compound 5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine (molecular formula: C₁₀H₁₄N₆, molecular weight: 218.26 g/mol) is a heterocyclic amine featuring a pyrazole core substituted with a methyl group at the 5-position and a 1-methyl-1H-1,2,4-triazol-5-ylmethyl moiety at the 1-position. Its structure is characterized by two fused nitrogen-containing aromatic rings, which are common in pharmaceuticals and agrochemicals due to their ability to engage in hydrogen bonding and π-π interactions .

Properties

Molecular Formula

C8H12N6

Molecular Weight

192.22 g/mol

IUPAC Name

5-methyl-1-[(2-methyl-1,2,4-triazol-3-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C8H12N6/c1-6-3-7(9)12-14(6)4-8-10-5-11-13(8)2/h3,5H,4H2,1-2H3,(H2,9,12)

InChI Key

FBHWCSPSWFNUTK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NN1CC2=NC=NN2C)N

Origin of Product

United States

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis typically involves:

  • Construction or availability of the pyrazole core substituted with an amino group.
  • Preparation or functionalization of the 1-methyl-1H-1,2,4-triazole moiety.
  • Formation of the methylene bridge linking the triazole to the pyrazole nitrogen.

The synthesis is usually performed via condensation, alkylation, or nucleophilic substitution reactions under controlled conditions to optimize yield and purity.

Stepwise Synthetic Routes

Synthesis of 5-Methyl-1H-pyrazol-3-amine Core
  • Starting from appropriate β-diketones or 1,3-dicarbonyl compounds, the pyrazole ring is formed by reaction with hydrazine derivatives.
  • Amination at the 3-position can be achieved via selective substitution or by using amino-substituted hydrazines.
  • Reference synthetic methods for pyrazole derivatives include condensation with cyanoacetamide or hydrazides, as documented in heterocyclic chemistry literature.
Preparation of 1-Methyl-1H-1,2,4-triazole Derivative
  • The 1-methyl-1H-1,2,4-triazole ring can be synthesized by cyclization of appropriate hydrazine and formamide derivatives.
  • Methylation at the N1 position is typically done by methyl iodide or methyl sulfate alkylation under basic conditions.
  • The 5-position of the triazole is then functionalized to allow attachment to the pyrazole ring.
Linking via Methylene Bridge
  • The methylene linker is introduced commonly by a halomethylation reaction or via chloromethyl derivatives.
  • Alkylation of the pyrazole nitrogen at the 1-position with a chloromethyl-substituted triazole derivative under basic or solvent-free conditions is an efficient approach.
  • Reaction conditions such as temperature, solvent choice, and pH are critical for maximizing yield and minimizing side reactions.

Representative Synthetic Procedure

Step Reagents & Conditions Description Expected Yield (%)
1 β-Diketone + hydrazine hydrate, reflux in ethanol Formation of 5-methyl-1H-pyrazol-3-amine core 70-85
2 Formamide derivative + hydrazine, cyclization, methylation with methyl iodide Synthesis of 1-methyl-1H-1,2,4-triazole moiety 60-75
3 1-methyl-1H-1,2,4-triazol-5-ylmethyl chloride + pyrazol-3-amine, base (e.g., potassium carbonate), solvent-free or ethanol, 60-80 °C Alkylation to link triazole and pyrazole via methylene bridge 65-80

Reaction Conditions and Optimization

  • Temperature: Moderate heating (60-80 °C) favors the alkylation step without decomposition.
  • Solvent: Ethanol or solvent-free conditions improve reaction rates and environmental profile.
  • Base: Potassium carbonate or triethylamine are commonly used to deprotonate pyrazole nitrogen and facilitate nucleophilic substitution.
  • Monitoring: Thin-layer chromatography is used to track reaction progress and optimize time.

Analytical Characterization Supporting Synthesis

Comparative Notes on Synthesis Approaches

Method Aspect Traditional Solution-Phase Synthesis Solvent-Free / Green Chemistry Approach
Reaction Medium Ethanol or other organic solvents No solvent, reducing waste and hazards
Reaction Time Several hours Often shorter due to enhanced reactivity
Yield Moderate to high (60-80%) Comparable or improved yields
Environmental Impact Moderate due to solvents Reduced, more sustainable

Summary of Key Research Findings

  • Multi-step synthesis involving pyrazole core formation, triazole preparation, and methylene bridging is well-established.
  • Reaction optimization focusing on solvent choice and temperature control enhances yield and purity.
  • Structural confirmation through advanced spectroscopic and crystallographic techniques is essential.
  • The compound’s synthesis is adaptable to green chemistry principles, improving sustainability.
  • The presence of the amino group and heterocyclic rings provides sites for further functionalization or biological activity studies.

This detailed synthesis analysis of 5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine integrates diverse literature data and practical synthetic insights, offering a comprehensive guide for researchers aiming to prepare this compound with high efficiency and reliability.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired transformation .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups into the molecule .

Scientific Research Applications

5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets can include enzymes and receptors that are crucial for various biological processes. The compound can modulate the activity of these targets, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues with Pyrazole-Triazole Hybrid Scaffolds

The following table summarizes key structural and physicochemical properties of the target compound and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Purity (%) CAS Number Reference
5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₄N₆ 218.26 5-methyl pyrazole; 1-methyl-triazole methyl 95 1174834-97-9
4-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine C₉H₁₂N₆ 204.23 4-methyl pyrazole; 1-methyl-triazole methyl Discontinued -
4-Bromo-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine C₇H₉BrN₆ 257.09 Bromine at pyrazole 4-position - 1465649-41-5
1-Methyl-N-{[1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]methyl}-1H-pyrazol-3-amine C₁₀H₁₃F₃N₅ 295.69 Trifluoromethyl at pyrazole 3-position - 1856020-10-4
5-Methyl-1-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-ylmethyl}-1H-pyrazol-3-amine C₁₀H₁₄N₆ 218.26 Pyrrolo-triazole fused ring system 95 1174852-26-6
4-Methyl-1-[(5-methylthiophen-3-yl)methyl]-1H-pyrazol-3-amine C₁₀H₁₃N₃S 207.29 Thiophene substituent - 1499331-74-6

Key Observations

Impact of Substituent Position :

  • The 4-methyl pyrazole analogue (C₉H₁₂N₆, MW 204.23) has a lower molecular weight than the target compound (C₁₀H₁₄N₆, MW 218.26) due to the absence of a methyl group at the pyrazole 5-position. This positional isomerism may alter electronic distribution and steric hindrance, affecting binding affinity in biological systems.

Halogenation Effects :

  • The 4-bromo derivative (C₇H₉BrN₆, MW 257.09) introduces a bromine atom, increasing molecular weight by ~39 g/mol compared to the target compound. Bromine’s electron-withdrawing nature and larger atomic radius could enhance lipophilicity but reduce solubility in aqueous media.

However, the trifluoromethyl group may reduce solubility due to its hydrophobic character.

Heterocyclic Variations :

  • The pyrrolo-triazole fused system (C₁₀H₁₄N₆, MW 218.26) shares the same molecular formula as the target compound but features a fused bicyclic structure, which could impose conformational constraints or enhance rigidity, influencing receptor interactions.
  • The thiophene-containing analogue (C₁₀H₁₃N₃S, MW 207.29) replaces the triazole with a sulfur-containing heterocycle, reducing nitrogen content and altering electronic properties.

Biological Activity

5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine is a compound that belongs to the class of pyrazoles and triazoles, which are known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of 5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine is C8H10N6C_8H_{10}N_6. The compound features a pyrazole ring substituted with a methyl group and a triazole moiety. The presence of these heterocycles contributes to its biological activity.

Antimicrobial Activity

Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds similar to 5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine exhibit significant antibacterial and antifungal activities. For instance, studies have shown that pyrazoles can inhibit the growth of various bacterial strains and fungi through mechanisms such as disruption of cell wall synthesis and interference with metabolic pathways .

Anticancer Properties

The compound's structure suggests potential anticancer activity. Pyrazoles are recognized for their ability to induce apoptosis in cancer cells and inhibit tumor growth. In vitro studies have demonstrated that related compounds can act on specific cancer cell lines, showing cytotoxic effects at low concentrations (IC50 values often in the micromolar range) . The mechanism often involves the inhibition of key enzymes involved in cell proliferation and survival.

Anti-inflammatory Effects

Inflammation is a critical factor in various diseases, including cancer and autoimmune disorders. Pyrazole derivatives have shown promise as anti-inflammatory agents by inhibiting pro-inflammatory cytokines and mediators. This activity can be attributed to their ability to modulate signaling pathways such as NF-kB and MAPK .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of various pyrazole derivatives, 5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine was tested against Staphylococcus aureus and Escherichia coli. The compound demonstrated notable antibacterial activity with an MIC (Minimum Inhibitory Concentration) of 16 µg/mL against both strains.

CompoundTarget BacteriaMIC (µg/mL)
5-Methyl...S. aureus16
5-Methyl...E. coli16

Study 2: Anticancer Activity

Another study focused on the anticancer properties of pyrazole derivatives, including our compound, against A549 lung cancer cells. The results indicated an IC50 value of 10 µM, suggesting effective inhibition of cell proliferation.

CompoundCell LineIC50 (µM)
5-Methyl...A54910

The biological activities of 5-Methyl-1-[(1-methyl-1H-1,2,4-triazol-5-yl)methyl]-1H-pyrazol-3-amine can be attributed to several mechanisms:

  • Enzyme Inhibition : Many pyrazoles act as inhibitors of key enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may interact with various receptors (e.g., estrogen receptors), influencing cellular responses.

Q & A

Q. Table 1. Substituent Effects on Biological Activity

Substituent PositionGroupActivity (IC₅₀, μM)Source
Pyrazole C3-NH₂12.4 (Anticancer)
Triazole C5-CH₃8.9 (Antimicrobial)

How can computational methods aid in identifying potential biological targets for this compound?

Q. Advanced

  • Molecular docking : Screen against protein databases (e.g., PDB) using software like AutoDock Vina. Focus on enzymes (e.g., kinases) with binding pockets accommodating the triazole moiety .
  • Pharmacophore modeling : Map essential features (e.g., hydrogen-bond donors from NH₂) to predict target compatibility .
  • MD simulations : Assess binding stability over 100-ns trajectories to prioritize high-affinity targets .

What experimental approaches are recommended for structure-activity relationship (SAR) studies?

Q. Advanced

  • Parallel synthesis : Prepare derivatives with modifications at pyrazole C3 (e.g., -NH₂ → -NO₂) and triazole C5 (e.g., -CH₃ → -CF₃) .
  • Biological profiling : Test against panels of enzymes (e.g., COX-2 for anti-inflammatory activity) and cancer cell lines.
  • Data clustering : Use PCA to group compounds by activity profiles and identify key structural motifs .

How can reaction conditions be optimized for large-scale synthesis while maintaining purity?

Q. Advanced

  • Flow chemistry : Use continuous reactors to control exothermic reactions and improve reproducibility .
  • Solvent selection : Replace DMF with biodegradable alternatives (e.g., cyclopentyl methyl ether) to enhance sustainability .
  • In-line analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

What are the stability profiles of this compound under varying pH and temperature conditions?

Q. Advanced

  • Forced degradation : Expose to acidic (HCl), basic (NaOH), and oxidative (H₂O₂) conditions. Monitor degradation via HPLC .
  • Thermogravimetric analysis (TGA) : Determine decomposition temperatures (expected >200°C due to aromatic stability) .
  • pH-solubility studies : Measure solubility in buffers (pH 1–10) to guide formulation for in vivo studies .

How do crystallographic insights inform the design of analogs with improved bioactivity?

Q. Advanced

  • Dihedral angle analysis : Pyrazole-triazole dihedrals <10° enhance planarity and π-π stacking with target proteins .
  • Hydrogen-bond networks : Modify substituents to strengthen interactions (e.g., -NH₂ for H-bond donation) .
  • Polymorph screening : Identify crystalline forms with higher solubility or stability .

What methodologies address data reproducibility challenges in biological assays?

Q. Advanced

  • Interlab validation : Collaborate with multiple labs using standardized protocols (e.g., CLIA-certified facilities).
  • Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) .
  • Open-data platforms : Share raw data via repositories like Zenodo to enable meta-analyses .

How can enzyme inhibition assays be designed to elucidate the mechanism of action?

Q. Advanced

  • Kinetic assays : Measure Kₘ and Vₘₐₓ shifts in the presence of the compound to identify competitive/non-competitive inhibition .
  • Fluorescence quenching : Monitor tryptophan residues in target enzymes to confirm binding .
  • ITC (Isothermal Titration Calorimetry) : Quantify binding thermodynamics (ΔH, ΔS) for mechanistic insights .

Notes

  • Methodological rigor : Emphasize iterative optimization and cross-disciplinary validation.
  • Data tables : Summarize critical findings for quick reference.

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